1-(Morpholin-2-yl)ethan-1-amine
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Overview
Description
1-(Morpholin-2-yl)ethan-1-amine is an organic compound that features a morpholine ring attached to an ethanamine group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and ethanamine, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-2-yl)ethan-1-amine typically involves the reaction of morpholine with ethylene oxide, followed by amination. One common method is the reaction of morpholine with ethylene oxide to form 2-(2-hydroxyethoxy)morpholine, which is then converted to this compound through reductive amination .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Simpler amines and alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-(Morpholin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Morpholin-2-yl)ethan-1-amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving its amine and morpholine functional groups, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)ethan-1-amine
- 1-(Morpholin-2-yl)ethan-1-ol hydrochloride
- 2-(2-Hydroxyethoxy)ethan-1-amine
Uniqueness
1-(Morpholin-2-yl)ethan-1-amine is unique due to its specific combination of a morpholine ring and an ethanamine group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications compared to its analogs .
Properties
IUPAC Name |
1-morpholin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(7)6-4-8-2-3-9-6/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKVCHPNQRLOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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